molecular formula C20H23Cl2NO4S B2497847 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide CAS No. 1207054-50-9

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide

Cat. No.: B2497847
CAS No.: 1207054-50-9
M. Wt: 444.37
InChI Key: VIEYYIIQUAVXTR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in advanced chemical and pharmacological research. This complex small molecule features a 2,4-dichloro-5-methylbenzenesulfonamide group linked to a tetrahydropyran (oxane) ring system, which is further substituted with a 2-methoxyphenyl group. Sulfonamides are a historically significant class of compounds known for their diverse biological activities. While the specific profile of this compound is under investigation, sulfonamide cores are frequently explored for their ability to interact with enzymes and receptors, making them valuable scaffolds in drug discovery and biochemical probing . The distinct molecular architecture of this compound, particularly the incorporation of the tetrahydropyran and methoxyphenyl motifs, suggests potential for high target selectivity and makes it a compelling candidate for use as a key intermediate in organic synthesis or as a lead compound in the development of novel therapeutic agents. Researchers can utilize this chemical to explore new directions in medicinal chemistry and as a tool in structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO4S/c1-14-11-19(17(22)12-16(14)21)28(24,25)23-13-20(7-9-27-10-8-20)15-5-3-4-6-18(15)26-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYYIIQUAVXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxane ring: This step involves the reaction of 2-methoxyphenyl with appropriate reagents to form the oxane ring.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonamide reagent to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonamide and Benzamide Derivatives

The compound shares structural motifs with several sulfonamide and benzamide analogs (Table 1):

Compound Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzenesulfonamide 2,4-dichloro-5-methyl; oxane-4-yl-methyl Not explicitly reported
HBK14–HBK19 (e.g., HBK15) Piperazine hydrochloride 2-methoxyphenyl; halogenated phenoxy CNS-related (inferred)
2,4-Dichloro-N-(4-chlorophenyl)benzamides Benzamide 2,4-dichloro; alkyl/heteroaryl chains Trypanosoma brucei inhibitors
AH-7921 Benzamide 3,4-dichloro; dimethylaminocyclohexyl Opioid receptor agonist
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide Benzenesulfonamide 4-chloro; triazole-thioether Not reported (structural analog)

Key Observations :

  • Sulfonamide vs. Benzamide : The target’s sulfonamide group may improve solubility compared to benzamide analogs like AH-7921, which are more lipophilic . Sulfonamides often exhibit distinct pharmacokinetic profiles due to their acidity and hydrogen-bonding capacity.
  • However, the oxane ring’s oxygen atom could alter membrane permeability compared to simpler alkyl chains.

Heterocyclic Moieties and 2-Methoxyphenyl Substitution

The oxane ring in the target compound differentiates it from piperidine- or piperazine-containing analogs (e.g., HBK series , quinazoline derivatives ):

  • Oxane vs.
  • 2-Methoxyphenyl Positioning : In HBK compounds, the 2-methoxyphenyl group is attached to piperazine, while in the target, it is fused to the oxane ring. This spatial difference may influence receptor binding; for example, HBK derivatives target serotonin or dopamine receptors , whereas the target’s activity remains uncharacterized.

Biological Activity

The compound 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18Cl2N2O3S
  • Molecular Weight : 396.29 g/mol

This sulfonamide derivative features a dichlorobenzene moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential in multiple therapeutic areas:

1. Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. A study evaluating related benzenesulfonamide derivatives demonstrated that they possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundActivity Against S. typhiActivity Against B. subtilis
This compoundModerateStrong

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease, while urease inhibition has implications for treating urinary tract infections.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseModerate

3. Cardiovascular Effects

Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular function by affecting perfusion pressure and coronary resistance. For instance, a related compound was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .

The mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Modulation : Some sulfonamides have been reported to act as calcium channel inhibitors, which could explain their effects on cardiovascular parameters .
  • Antimicrobial Action : The antibacterial activity is likely due to the inhibition of bacterial folic acid synthesis, a common mechanism among sulfonamides.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with sulfonamide derivatives similar to this compound.
  • Cardiovascular Study : In an experimental model of hypertension, administration of the compound resulted in lowered blood pressure readings compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

  • Absorption : Rapid absorption was noted in animal models.
  • Distribution : The compound demonstrates good tissue distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its biological effects.

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